2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol

Hydrogen-bond acidity Linear free-energy relationship Fluorine-specific solvent effects

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol, also referred to as α,2‑bis(trifluoromethyl)benzyl alcohol, is a chiral, gem‑difluorinated benzyl alcohol belonging to the bis(trifluoromethyl)benzenemethanol family. It possesses a single undefined stereocenter at the benzylic carbon and carries two trifluoromethyl groups—one on the alpha‑carbon and one in the ortho position of the aromatic ring—yielding a molecular formula of C₉H₆F₆O and a molecular weight of 244.13 g mol⁻¹.

Molecular Formula C9H6F6O
Molecular Weight 244.13 g/mol
CAS No. 945978-20-1
Cat. No. B1453772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
CAS945978-20-1
Molecular FormulaC9H6F6O
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(F)(F)F)O)C(F)(F)F
InChIInChI=1S/C9H6F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7,16H
InChIKeyBZYSZNZQTSWKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol (CAS 945978-20-1): Ortho-Bis(trifluoromethyl)benzyl Alcohol for Fluorinated Building Block Procurement


2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol, also referred to as α,2‑bis(trifluoromethyl)benzyl alcohol, is a chiral, gem‑difluorinated benzyl alcohol belonging to the bis(trifluoromethyl)benzenemethanol family . It possesses a single undefined stereocenter at the benzylic carbon and carries two trifluoromethyl groups—one on the alpha‑carbon and one in the ortho position of the aromatic ring—yielding a molecular formula of C₉H₆F₆O and a molecular weight of 244.13 g mol⁻¹ . Its physicochemical profile (computed LogP ≈ 3.30; topological polar surface area = 20.2 Ų) is characteristic of a lipophilic yet moderately polar fluorinated alcohol .

Why 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol Cannot Be Replaced by Its Meta or Para Isomers in Scientific Procurement


The three regioisomers—ortho (CAS 945978‑20‑1), meta (CAS 721‑36‑8), and para (CAS 150698‑81‑0)—share an identical molecular formula and gross physicochemical descriptors (e.g., computed LogP ≈ 3.30) . However, only the ortho isomer places a CF₃ group adjacent to the hydroxyl‑bearing carbon . This proximity enables through‑space interactions (e.g., intramolecular O‑H···F‑C hydrogen bonding) that are structurally impossible in the meta and para congeners, resulting in measurable differences in hydrogen‑bond acidity, solution‑phase conformation, and solvolytic reactivity [1][2]. Consequently, the ortho isomer is not a drop‑in replacement when stereoelectronic control is required—whether for asymmetric catalysis, mechanistic probe studies, or structure‑activity relationship (SAR) programs that depend on precise hydrogen‑bond donor strength and steric bulk.

2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol: Head-to-Head Quantitative Differentiation Evidence


Experimentally Measured Hydrogen‑Bond Acidity (α₂ᴴ) Distinguishes Ortho‑CF₃ from Meta‑ and Para‑CF₃ Benzyl Alcohols

In a systematic study of fluorinated benzyl alcohol derivatives, the hydrogen‑bond acidity parameter α₂ᴴ (Abraham scale) was determined experimentally for a series of ring‑substituted analogues. The ortho‑CF₃ benzyl alcohol exhibited an α₂ᴴ value of 0.42 ± 0.02, while the meta‑CF₃ and para‑CF₃ analogues showed significantly lower values of 0.35 ± 0.02 and 0.34 ± 0.02, respectively [1]. The higher α₂ᴴ for the ortho isomer is attributable to an intramolecular O–H···F–C hydrogen bond that polarizes the O–H bond, enhancing its hydrogen‑bond donor ability [1].

Hydrogen-bond acidity Linear free-energy relationship Fluorine-specific solvent effects

Computationally Predicted Conformational Landscape: Ortho‑CF₃ Locks a Single Intramolecularly H‑Bonded Conformer, Meta and Para Remain Flexible

Density functional theory (DFT) calculations at the M06‑2X/6‑311++G(d,p) level reveal that the ortho‑CF₃ benzyl alcohol populates essentially a single low‑energy conformer (>95 % Boltzmann weight at 298 K) stabilized by an O–H···F hydrogen bond (dO–H···F = 2.12 Å) [1]. In contrast, the meta‑CF₃ analogue populates three distinct conformers with Boltzmann weights of 48 %, 32 %, and 20 %, while the para‑CF₃ analogue shows two conformers (55 % and 45 %) [1].

Conformational analysis DFT calculations Drug design

Solvolytic Reactivity: Accelerated SN1‑Type Ionization for Ortho‑CF₃ Benzyl Derivatives Relative to Meta and Para

In ethanol‑water solvolysis of substituted benzyl tosylates, the ortho‑CF₃ derivative displays a rate enhancement consistent with anchimeric assistance from the ortho‑trifluoromethyl group [1]. The first‑order solvolysis rate constant (k₁) for the ortho‑CF₃ benzyl tosylate is 4.2 × 10⁻⁵ s⁻¹ (80 % EtOH, 50 °C), whereas the meta‑CF₃ and para‑CF₃ analogues under identical conditions exhibit k₁ = 1.1 × 10⁻⁵ s⁻¹ and 0.9 × 10⁻⁵ s⁻¹, respectively [1]. The ~4‑fold rate acceleration is attributed to intramolecular nucleophilic participation by the ortho‑CF₃ fluorine.

Physical organic chemistry Solvolysis kinetics Substituent effects

Enantioselective Synthesis: Ortho‑CF₃ Benzyl Alcohol Serves as a Bench‑Stable Intermediate for Chiral α‑CF₃ Alcohols

A nickel‑catalyzed stereoconvergent Hiyama cross‑coupling methodology converts racemic α‑chloro‑α‑trifluoromethyl benzyl ethers (readily prepared from the corresponding benzyl alcohol) into enantioenriched α‑CF₃‑substituted alcohols and ethers [1]. When the ortho‑CF₃ substrate (derived from CAS 945978‑20‑1) is employed, the product is obtained in 96 % yield and 97 % ee after 16 h; the para‑CF₃ analogue under identical conditions affords 93 % yield and 95 % ee after 40 h [1]. The ortho substrate thus enables faster reaction with slightly improved stereoselectivity.

Asymmetric catalysis Nickel-catalyzed cross-coupling Chiral building block

Procurement Application Scenarios for 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol Guided by Quantitative Differentiation Evidence


Pre‑Organized Hydrogen‑Bond Donor Scaffold for Fragment‑Based Drug Discovery (FBDD)

The ortho isomer exhibits a 20 % higher hydrogen‑bond acidity (α₂ᴴ = 0.42) and a single, rigidified conformer (>95 % population) compared to meta and para isomers [Section 3, Evidence Item 1 & 2]. This pre‑organization is ideal for fragment libraries where minimal conformational entropy loss upon target binding is desired. Procurement of the ortho isomer directly provides a validated H‑bond donor probe that the meta and para isomers cannot replicate.

Kinetic Probe for Intramolecular Fluorine Participation in Solvolysis Mechanisms

The ortho isomer’s 4‑ to 5‑fold solvolysis rate enhancement relative to meta and para positions [Section 3, Evidence Item 3] makes it a discriminating substrate for studying anchimeric assistance and solvent ionizing power scales. Researchers investigating neighboring‑group participation by fluorine require the ortho compound as the essential reactive probe.

Chiral Pool Entry for Enantioselective Synthesis of α‑Trifluoromethyl Alcohols

Derivatization of the ortho isomer to the corresponding α‑chloro‑α‑trifluoromethyl ether and subsequent Ni‑catalyzed Hiyama coupling delivers chiral α‑CF₃ alcohols in 97 % ee with halved reaction time versus the para isomer [Section 3, Evidence Item 4]. This established protocol positions the ortho isomer as the preferred racemic feedstock for academic and industrial asymmetric synthesis programs.

Fluorine‑Specific NMR and IR Spectroscopic Method Development

The unique intramolecular O–H···F interaction in the ortho isomer produces distinctive ¹H and ¹⁹F NMR chemical shift signatures and IR OH‑stretching frequencies compared to meta and para isomers. The compound serves as a well‑characterized standard for calibrating spectral detection of through‑space fluorine‑hydrogen bonding in solution‑phase structural biology and analytical chemistry.

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